3-Pyridine-methanol-d4
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Overview
Description
Synthesis Analysis
The synthesis of related pyridine derivatives often involves the reaction of pyridine with methanol under specific conditions. For instance, the methylation of pyridine with methanol to produce 3-picoline over certain catalysts demonstrates the importance of reaction parameters and catalyst composition in determining the product's yield and selectivity (Sreekumar et al., 2001).
Molecular Structure Analysis
The molecular structure of pyridine derivatives, such as those formed from the reaction of pyridine hemiacetals and iron(II) complexes, reveals the complex coordination and intramolecular interactions that define their chemical behavior. Studies involving X-ray diffraction and spectroscopic methods provide insights into these compounds' octahedral coordination polyhedron formed by nitrogen and oxygen donors (Bourosh et al., 2018).
Chemical Reactions and Properties
Pyridine derivatives undergo various chemical reactions, highlighting their chemical properties and reactivity. For example, the photoreaction of methyl 4-pyridinecarboxylate in methanol under different atmospheres shows how environmental conditions influence the methoxylation and hydroxymethylation positions on the pyridine ring (Sugiyama et al., 1982).
Physical Properties Analysis
The synthesis and study of bis-pyridine derivative gel systems and their self-assembly in various solvents demonstrate the significant role of hydrogen bonding and π-π stacking in the gel formation process. These interactions are crucial in understanding the physical properties of these compounds (Gao Aiping et al., 2021).
Chemical Properties Analysis
Theoretical studies, such as density functional theory (DFT) analyses, provide insights into the chemical properties of pyridine derivatives. Investigations into compounds like (RS)-(3-bromophenyl) (pyridine-2yl) methanol using DFT highlight the importance of understanding the electronic structure, molecular electrostatic potential, and reactivity sites to predict chemical behavior (Trivedi, 2017).
Scientific Research Applications
1. Catalytic Hyperpolarization in Organic Chemistry
3-Pyridine-methanol-d4 has been utilized in catalytic hyperpolarization processes. For example, the catalytic hyperpolarisation of pyridine and related compounds by the Signal Amplification By Reversible Exchange (SABRE) process involves water-soluble iridium phosphine and N-heterocyclic carbene dihydride complexes. These complexes show significant efficiency in methanol-d4 solution or ethanol-d6 solution, although their activity is reduced in D2O or D2O-ethanol solvent mixtures due to low H2 solubility (Fekete et al., 2015).
2. Theoretical Studies in Molecular Chemistry
Theoretical studies of compounds closely related to 3-Pyridine-methanol-d4, such as (RS)-(3-bromophenyl) (pyridine-2yl) methanol, have been carried out using density functional theory (DFT). These studies include IR and normal mode analysis, helping to understand the molecule's active sites (Trivedi, 2017).
3. Application in Drug Discovery
3-Pyridine-methanol-d4 derivatives are crucial in the drug discovery process. They are used in catalytic methods that introduce methyl groups onto aromatic rings, an essential step in synthesizing various pharmaceuticals (Grozavu et al., 2020).
4. Synthesis of Pyridine Derivatives
The synthesis of complex pyridine derivatives, such as 2,3-diaryl-3H-pyrrolo[2,3-c]pyridin-3-ols, involves reactions with compounds similar to 3-Pyridine-methanol-d4. These reactions are crucial for creating various biologically significant molecules (Kobayashi et al., 2011).
5. Coordination Compounds in Chemistry
3-Pyridine-methanol-d4 derivatives are used to synthesize coordination compounds like Iron(II) Bis-α-Benzyldioximate Complexes. These compounds have been studied for their structure and physicochemical properties, contributing to the understanding of molecular interactions in coordination chemistry (Bourosh et al., 2018).
6. Electrocatalytic Reduction of CO2
Studies have implicated 3-Pyridine-methanol-d4 derivatives in the electrocatalytic reduction of CO2 to methanol. These compounds potentially act as intermediates or catalysts in the reaction process, contributing to the development of sustainable chemical processes (Yan et al., 2014).
7. Vapor-Phase Methylation in Chemical Engineering
3-Pyridine-methanol-d4 derivatives have applications in vapor-phase methylation, particularly in the production of 3-picoline. The reaction's activity and selectivity depend significantly on various parameters, including surface acidity and reaction conditions (Sreekumar et al., 2001).
Future Directions
3-Pyridine Methanol D4 is a valuable compound in analytical and pharmaceutical research . Its deuterated form allows for accurate and precise measurement in mass spectrometry analysis, while its chemical properties make it a valuable building block in drug discovery . Therefore, it is likely to continue being used in these fields in the future.
properties
IUPAC Name |
(2,4,5,6-tetradeuteriopyridin-3-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c8-5-6-2-1-3-7-4-6/h1-4,8H,5H2/i1D,2D,3D,4D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQVNTPHUGQQHK-RHQRLBAQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])CO)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442959 |
Source
|
Record name | 3-Pyridine-methanol-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30442959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridine-methanol-d4 | |
CAS RN |
258854-74-9 |
Source
|
Record name | 3-Pyridine-methanol-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30442959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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